(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1353553-37-3
VCID: VC3053226
InChI: InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-10-15-8-4-7-12(15)9-14-13/h11-14H,1-10H2/t12-,13-/m1/s1
SMILES: C1CCC(CC1)C2CN3CCCC3CN2
Molecular Formula: C13H24N2
Molecular Weight: 208.34 g/mol

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

CAS No.: 1353553-37-3

Cat. No.: VC3053226

Molecular Formula: C13H24N2

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine - 1353553-37-3

Specification

CAS No. 1353553-37-3
Molecular Formula C13H24N2
Molecular Weight 208.34 g/mol
IUPAC Name (3S,8aR)-3-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-10-15-8-4-7-12(15)9-14-13/h11-14H,1-10H2/t12-,13-/m1/s1
Standard InChI Key FEZJHFGBVBPDDS-CHWSQXEVSA-N
Isomeric SMILES C1CCC(CC1)[C@H]2CN3CCC[C@@H]3CN2
SMILES C1CCC(CC1)C2CN3CCCC3CN2
Canonical SMILES C1CCC(CC1)C2CN3CCCC3CN2

Introduction

Chemical Structure and Properties

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine features a bicyclic heterocyclic system consisting of a pyrrolo[1,2-a]pyrazine core with a cyclohexyl substituent attached at the 3-position. The compound's stereochemistry is specifically defined by the (3S,8AR) configuration, indicating particular spatial arrangements of substituents that contribute to its unique structural properties and potential biological activities. This stereochemical orientation plays a crucial role in how the molecule interacts with biological systems and potential target receptors or enzymes.

The molecular framework comprises fused pyrrolidine and piperazine rings, creating a rigid bicyclic system with the cyclohexyl group providing additional structural complexity and potentially enhanced lipophilicity. The nitrogen atoms within the heterocyclic system are strategically positioned to potentially participate in hydrogen bonding and other intermolecular interactions, which may be significant for biological activity and binding affinity to target proteins or receptors.

Chemical Identification Data

The following table summarizes the key chemical identification data for (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine:

ParameterValue
CAS Registry Number1353553-37-3
Molecular FormulaC₁₃H₂₄N₂
Molecular Weight208.34 g/mol
IUPAC Name(3S,8aR)-3-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Standard InChIInChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-10-15-8-4-7-12(15)9-14-13/h11-14H,1-10H2/t12-,13-/m1/s1
Standard InChIKeyFEZJHFGBVBPDDS-CHWSQXEVSA-N

The compound's chemical structure unambiguously identifies it as belonging to the octahydropyrrolo[1,2-a]pyrazine family, with the specific configuration at the stereogenic centers as (3S,8aR).

Structural Comparison with Related Compounds

To better understand the properties and potential applications of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, it is valuable to compare its structure with related compounds that share similar structural features.

Comparison with (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

The compound (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as Cyclo(-Leu-Pro) or Gancidin W, shares the pyrrolo[1,2-a]pyrazine core structure with (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine but differs in several key aspects:

  • It contains two carbonyl groups at positions 1 and 4, forming a diketopiperazine structure.

  • Instead of a cyclohexyl substituent at position 3, it has an isobutyl group.

  • The stereochemistry is (3S,8aS) rather than (3S,8aR).

  • It is classified as a cyclic dipeptide derived from leucine and proline.

Cyclo(-Leu-Pro) has been identified as a natural product isolated from various organisms, including marine sources, bacteria, and fungi such as Epichloe typhina and Peroneutypa scoparia. It has been documented to possess biological activities, which might provide insights into the potential biological properties of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine.

Research Gaps and Future Directions

Despite the potential significance of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, several knowledge gaps exist that warrant further investigation.

Synthesis Optimization

More efficient and stereoselective synthetic routes need to be developed for (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine to facilitate its availability for comprehensive biological evaluation. Future research might focus on:

Comprehensive Biological Evaluation

Detailed studies on the biological activities of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine are essential to understand its potential therapeutic applications. Future research directions might include:

  • Screening against various biological targets to identify specific mechanisms of action

  • Evaluation of antimicrobial, anti-inflammatory, anticancer, and other relevant activities

  • Assessment of pharmacokinetic properties and toxicity profiles

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogues

Computational Studies

Computational approaches can provide valuable insights into the properties and potential applications of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine. Future research might employ:

  • Molecular docking studies to predict interactions with potential biological targets

  • Molecular dynamics simulations to understand conformational preferences and flexibility

  • QSAR (Quantitative Structure-Activity Relationship) analyses to guide the design of optimized analogues

Analytical Methods for Characterization

For comprehensive characterization of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, various analytical techniques can be employed:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) for structural elucidation and confirmation of stereochemistry

  • Infrared (IR) spectroscopy for identification of functional groups

  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

  • Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification

  • Gas Chromatography (GC) for volatility and thermal stability evaluation

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the three-dimensional structure and absolute stereochemistry of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, contingent on obtaining suitable crystals for analysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator